molecular formula C11H13N3O B159821 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 129117-13-1

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B159821
CAS RN: 129117-13-1
M. Wt: 203.24 g/mol
InChI Key: KLCKUJMHTNSQBS-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, also known as 4-ethoxyphenylpyrazolamine (EPP) is a heterocyclic amine that has been studied for its potential applications in various scientific fields. It is a versatile compound with a number of interesting properties, including its ability to act as an agonist of the muscarinic acetylcholine receptor, its ability to act as a competitive inhibitor of the enzyme acetylcholinesterase, and its potential use as an antioxidant.

Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This reaction results in a new compound, 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one .

Molecular Docking

The compound can be used in molecular docking studies. For instance, it can be docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This can help in understanding the interactions of the compound with the enzyme, which can be useful in drug discovery and development.

Drug Development

Compounds containing a similar structure to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine have been reported to display pronounced anti-diabetic, anti-tubercular, antidepressant, anticonvulsant, antimicrobial, anti-inflammatory, anticancer, and antiamoebic properties . Therefore, this compound could potentially be used in the development of new drugs for these conditions.

Synthesis of Triazol-3-one Derivatives

The compound can be used in the synthesis of triazol-3-one derivatives . These derivatives have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .

Pharmaceutical Intermediate

The compound can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of other pharmaceutical compounds.

Enzyme Inhibition

Compounds similar to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine have shown enzyme inhibition capacity . Therefore, this compound could potentially be used in the development of enzyme inhibitors, which can be used in the treatment of various diseases.

properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKUJMHTNSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374482
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

CAS RN

129117-13-1
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129117-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A (21.1 g, 112 mmole) portion of p-ethoxy-benzoylacetonitrile from Part A hereinabove and hydrazine monohydrate (7.0 mL, 144 mmole) were combined in 95% ethanol (145 mL) and refluxed for two hours. After cooling, the solvent was evaporated under vacuum and the crystalline residue recrystallized from ethyl acetate (500 mL) to afford 16.14 g (71%) of the subtitled compound as fine white needles (m.p. 152°-156°). An analytical sample was prepared with a second recrystallization (m.p. 155°-157°). 1H NMR (DMSO d6, δ) 7.57 (d, 2H, J=9 Hz, o-phenyl), 6.93 (d, 2H, J=9 Hz, m-phenyl), 5.70 (bs, 1H, pyrazole N-H), 4.35 (bs, 2H, NH2), 4.03 (q, 2H, J=7 Hz), 1.34 (t, 3H, J=7 Hz); IR (mull) 3397, 3136, 1615; 1519, 1474 cm-1 ; UV (ethanol) λ-max(ε) 205(25000), 261(20500); MS m/e(rel. intens.) 203 (M+, 100), 175, (90), 146 (35); Analysis calc'd for C11H13N3O=C, 65.01; H, 6.45; N, 20.67; found=C, 64.73; H, 6.77; N, 20.59; TLC (silica, 15% MeOH/CHCl3) Rf=0.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
71%

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